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Executive Summary
Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine

isolated from marine sponges of the Pachastrissa and Jaspis species. This unique cyclic

sphingolipid analogue has demonstrated significant cytotoxic and anti-proliferative activities

against a range of human cancer cell lines. Its multifaceted mechanism of action, primarily

centered around the disruption of sphingolipid metabolism and signaling, positions it as a

compelling candidate for further investigation in oncological drug development. This document

provides a comprehensive overview of the current understanding of Pachastrissamine's anti-

tumor potential, including its cytotoxic profile, mechanisms of action, and detailed experimental

methodologies to facilitate further research.

Introduction
The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast

chemical diversity of marine organisms. Pachastrissamine, a marine-derived sphingolipid, has

emerged as a promising lead compound with potent cytotoxic effects.[1] Unlike conventional

chemotherapeutics, Pachastrissamine and its synthetic analogues exhibit a distinct mechanism

of action, primarily targeting the intricate network of sphingolipid signaling pathways that are

frequently dysregulated in cancer. This guide synthesizes the available preclinical data on

Pachastrissamine, offering a technical resource for scientists engaged in the discovery and

development of next-generation cancer therapies.
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Cytotoxic Activity of Pachastrissamine and its
Analogues
Pachastrissamine has demonstrated potent cytotoxic activity against a variety of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's

potency, have been determined in numerous studies. The tables below summarize the

quantitative data on the in vitro cytotoxicity of Pachastrissamine (Jaspine B), its stereoisomers,

and synthetic analogues.

Table 1: Cytotoxic Activity (IC50) of Pachastrissamine (Jaspine B) against Human Cancer Cell

Lines

Cell Line Cancer Type IC50 (µM) Reference

MDA-MB-231 Breast Cancer 0.41 [2]

MCF-7 Breast Cancer 2.35 [2]

Jurkat T-cell Leukemia Not specified [2]

P388 Murine Leukemia 0.01 mg/mL [1]

A549 Lung Adenocarcinoma 0.01 mg/mL [1]

HT29 Colon Carcinoma 0.01 mg/mL [1]

Mel 28 Melanoma 0.01 mg/mL [1]

B16 Murine Melanoma
Dose-dependent

decrease in viability
[1]

SK-Mel28 Human Melanoma
Dose-dependent

decrease in viability
[1]

HGC-27 Gastric Cancer
3, 5, and 12 µM

(dose-dependent)
[3][4]

Table 2: Comparative Cytotoxicity of Pachastrissamine Stereoisomers and Clinically Used Anti-

Cancer Drugs
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Compound Cell Lines IC50 Range (µM) Reference

Pachastrissamine HCl

(1·HCl)

MDA-MB-231, MCF-7,

Jurkat
0.41 - 2.35 [2]

ent-1·HCl (antipode)
MDA-MB-231, MCF-7,

Jurkat
4.07 - 5.69 [2]

4·HCl (stereoisomer)
MDA-MB-231, MCF-7,

Jurkat
4.28 - 6.10 [2]

Cisplatin
MDA-MB-231, MCF-7,

Jurkat
11.4 - 14.7 [2]

Etoposide
MDA-MB-231, MCF-7,

Jurkat
1.2 - 21.2 [2]

Mechanism of Action
The anti-tumor activity of Pachastrissamine is attributed to its ability to modulate several critical

cellular processes, primarily by interfering with sphingolipid metabolism and signaling. The key

mechanisms identified to date include the induction of apoptosis, a form of programmed cell

death, and in certain cellular contexts, a non-apoptotic form of cell death known as methuosis.

Induction of Apoptosis via Disruption of Ceramide
Metabolism
In melanoma cells, Pachastrissamine triggers apoptosis by increasing intracellular levels of

ceramides.[1] Ceramides are pro-apoptotic sphingolipids, and their accumulation is a critical

event in the initiation of cell death. Pachastrissamine achieves this by inhibiting the enzyme

sphingomyelin synthase (SMS), which is responsible for the conversion of ceramide to

sphingomyelin.[1] This inhibition leads to a buildup of ceramide, which in turn initiates the

apoptotic cascade, characterized by phosphatidylserine externalization, cytochrome c release,

and caspase activation.[1] Furthermore, studies have shown that Pachastrissamine also

inhibits ceramide synthases (CerS), leading to the accumulation of dihydrosphingosine and

sphingosine, which can also contribute to cytotoxicity.[4]

Inhibition of Sphingosine Kinases (SphK)
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Pachastrissamine and its stereoisomers have been shown to be moderate to potent inhibitors

of sphingosine kinases 1 and 2 (SphK1 and SphK2).[5] These enzymes are critical regulators

of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival

sphingosine-1-phosphate (S1P). By inhibiting SphKs, Pachastrissamine further shifts this

balance towards apoptosis.

Induction of Non-Apoptotic Cell Death (Methuosis)
Interestingly, in gastric cancer cells (HGC-27), Pachastrissamine induces an atypical, caspase-

independent cell death characterized by the formation of large cytoplasmic vacuoles derived

from macropinosomes.[3][4] This form of cell death, termed methuosis, appears to be

independent of its effects on sphingolipid metabolism.[4] This suggests that Pachastrissamine

may have multiple, cell-type-specific mechanisms of action.

Inhibition of Atypical Protein Kinase C (PKC)
Several stereoisomers of Pachastrissamine have been found to inhibit atypical protein kinase C

(PKC) isoforms, specifically PKCζ and PKCι.[5] These kinases are involved in various cellular

processes, including proliferation and survival, and their inhibition may contribute to the overall

anti-tumor effect of Pachastrissamine.

Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways affected by Pachastrissamine.
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Pachastrissamine-induced apoptosis via ceramide metabolism disruption.
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Inhibition of the pro-survival SphK/S1P signaling axis by Pachastrissamine.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on

Pachastrissamine.

Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of

cells.

Materials:

96-well microtiter plates

Cancer cell lines of interest

Complete culture medium

Pachastrissamine (or its analogues) dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-

dimethylformamide)

Microplate reader

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15601504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Treat the cells with various concentrations of Pachastrissamine (typically in a serial

dilution) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control

(solvent alone).

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4

hours at 37°C.

If using a solubilizing agent other than DMSO, carefully remove the medium and add 100-

150 µL of the solubilization solution to each well to dissolve the formazan crystals. If using

DMSO, it can be added directly to the medium containing MTT.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC50 value using appropriate software.
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Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Cancer cell lines

Pachastrissamine

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

Binding Buffer

Propidium Iodide (PI) solution

Flow cytometer

Procedure:

Treat cells with Pachastrissamine at the desired concentration and for the appropriate

time.

Harvest the cells (including floating cells) and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Sphingosine Kinase Inhibition Assay
This assay measures the ability of Pachastrissamine to inhibit the enzymatic activity of SphK. A

common method involves the use of radiolabeled ATP.
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Materials:

Recombinant human SphK1 or SphK2

Sphingosine (substrate)

Pachastrissamine (inhibitor)

[γ-33P]ATP or [γ-32P]ATP

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M NaCl, 20% glycerol, 1 mM β-

mercaptoethanol, 3 mM MgCl2, 10 mM NaF, 1 mM deoxypyridoxine, 1 mM sodium

orthovanadate)

Lipid extraction solution (e.g., chloroform:methanol:HCl)

Thin-layer chromatography (TLC) plates

Scintillation counter

Procedure:

Prepare a reaction mixture containing the assay buffer, sphingosine, and the desired

concentration of Pachastrissamine.

Initiate the reaction by adding the recombinant SphK enzyme and [γ-33P]ATP.

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

Stop the reaction by adding the lipid extraction solution.

Separate the radiolabeled sphingosine-1-phosphate product from the unreacted

[γ-33P]ATP by TLC.

Quantify the amount of radiolabeled S1P using a scintillation counter.

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
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Conclusion and Future Directions
Pachastrissamine represents a promising marine-derived scaffold for the development of novel

anti-cancer therapeutics. Its ability to target multiple nodes within the sphingolipid signaling

network provides a compelling rationale for its potent cytotoxic effects. The dual mechanisms of

inducing both apoptosis and, in some cases, a non-apoptotic form of cell death, suggest that it

may be effective against a broad range of tumors with different genetic backgrounds and

resistance mechanisms.

Future research should focus on several key areas:

In vivo efficacy studies: To translate the promising in vitro data, comprehensive animal

studies are required to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile

of Pachastrissamine and its optimized analogues.

Structure-Activity Relationship (SAR) studies: Further synthesis and biological evaluation of

Pachastrissamine analogues will be crucial to identify compounds with improved potency,

selectivity, and drug-like properties.

Combination therapies: Investigating the synergistic effects of Pachastrissamine with existing

chemotherapeutic agents or targeted therapies could lead to more effective treatment

regimens.

Biomarker discovery: Identifying predictive biomarkers of response to Pachastrissamine will

be essential for patient stratification in future clinical trials.

In conclusion, Pachastrissamine stands out as a valuable lead compound in the ongoing

search for innovative cancer treatments. The in-depth understanding of its mechanism of action

and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly

facilitate and accelerate its journey from a marine natural product to a potential clinical

candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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